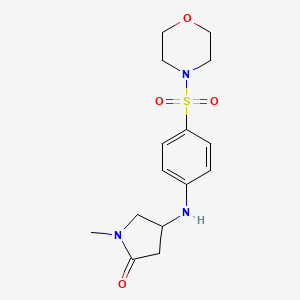
1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one is a chemical compound commonly known as MS-275. It is a synthetic organic molecule that belongs to the class of N-hydroxybenzamides. MS-275 is a potent and selective inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. In recent years, MS-275 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
MS-275 exerts its pharmacological effects by inhibiting 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one, which are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one, MS-275 increases the acetylation of histone proteins, leading to the activation of gene expression. This results in the upregulation of genes involved in cell cycle regulation, apoptosis, differentiation, and immune response.
Biochemical and Physiological Effects:
MS-275 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells by upregulating the expression of p21, a protein that inhibits the progression of the cell cycle. MS-275 has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In animal models of neurodegenerative diseases, MS-275 has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta and tau proteins. Additionally, MS-275 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation.
実験室実験の利点と制限
MS-275 has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one, which makes it a useful tool for studying the role of 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one in various biological processes. Another advantage is that it has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and inflammation, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that MS-275 has poor aqueous solubility, which can limit its bioavailability in vivo. Additionally, MS-275 has been shown to have off-target effects on non-HDAC enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of MS-275. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases, cardiovascular diseases, and metabolic disorders. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of MS-275. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of MS-275. Finally, clinical trials are needed to evaluate the safety and efficacy of MS-275 in humans for various diseases.
合成法
The synthesis of MS-275 involves several steps, including the reaction of 4-aminobenzenesulfonamide with 4-chloro-3-nitrobenzoic acid to yield 4-(4-nitrobenzoic acid)aminobenzenesulfonamide. This intermediate is then reduced with iron powder and acetic acid to form 4-(4-aminobenzenesulfonamido)benzoic acid. The final step involves the reaction of 4-(4-aminobenzenesulfonamido)benzoic acid with 1-methyl-2-pyrrolidinone in the presence of triethylamine to produce MS-275.
科学的研究の応用
MS-275 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. MS-275 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, MS-275 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-17-11-13(10-15(17)19)16-12-2-4-14(5-3-12)23(20,21)18-6-8-22-9-7-18/h2-5,13,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYGKUPDYNCZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B7435436.png)
![N-methyl-2-[methyl(1,6-naphthyridin-4-yl)amino]ethanesulfonamide](/img/structure/B7435439.png)
![4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole](/img/structure/B7435455.png)
![Diethyl 2-[(4-ethenylbenzoyl)amino]-2-methylpropanedioate](/img/structure/B7435456.png)
![(3S,4R)-4-methyl-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine](/img/structure/B7435466.png)
![(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide](/img/structure/B7435472.png)
![2-amino-2-(4-methoxyphenyl)-N-[2-(methylamino)-2-oxoethyl]acetamide](/img/structure/B7435479.png)

![N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine](/img/structure/B7435488.png)
![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]-6-thiophen-2-ylpyrimidin-4-amine](/img/structure/B7435494.png)
![1-(4-methoxy-2-methylphenyl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]methanamine](/img/structure/B7435501.png)
![5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol](/img/structure/B7435527.png)
![1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7435533.png)
![1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol](/img/structure/B7435541.png)